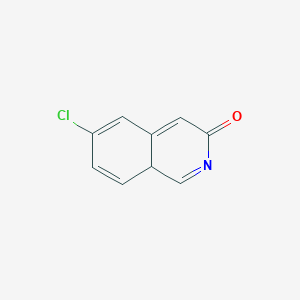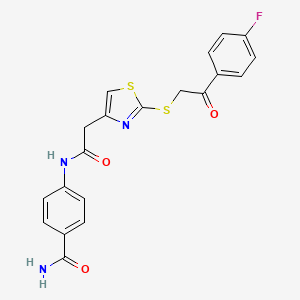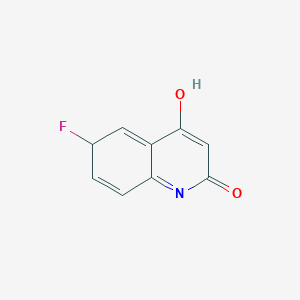
6-fluoro-4-hydroxy-6H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-4-hydroxy-6H-quinolin-2-one is a heterocyclic compound that belongs to the quinolone family. This compound is characterized by the presence of a fluorine atom at the 6th position and a hydroxyl group at the 4th position on the quinoline ring.
Preparation Methods
The synthesis of 6-fluoro-4-hydroxy-6H-quinolin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the reaction of 2-aminobenzoyl fluoride with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of this compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
6-fluoro-4-hydroxy-6H-quinolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of quinone derivatives, while reduction leads to dihydroquinoline derivatives .
Scientific Research Applications
6-fluoro-4-hydroxy-6H-quinolin-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-fluoro-4-hydroxy-6H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. By binding to the active site of the enzyme, this compound prevents the supercoiling of DNA, leading to the inhibition of bacterial growth .
In addition to its antimicrobial activity, the compound also exhibits anti-inflammatory and anticancer properties. It modulates various signaling pathways involved in inflammation and cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
6-fluoro-4-hydroxy-6H-quinolin-2-one can be compared with other similar compounds, such as:
4-hydroxyquinoline: Lacks the fluorine atom at the 6th position, resulting in different chemical and biological properties.
6-fluoroquinoline: Lacks the hydroxyl group at the 4th position, leading to variations in reactivity and biological activity.
Quinoline-2,4-dione: Contains both carbonyl groups at the 2nd and 4th positions, which significantly alters its chemical behavior and applications.
The uniqueness of this compound lies in the presence of both the fluorine atom and the hydroxyl group, which contribute to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H6FNO2 |
|---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
6-fluoro-4-hydroxy-6H-quinolin-2-one |
InChI |
InChI=1S/C9H6FNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-5,12H |
InChI Key |
NDXNXBQZFWRQRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)C=C(C2=CC1F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


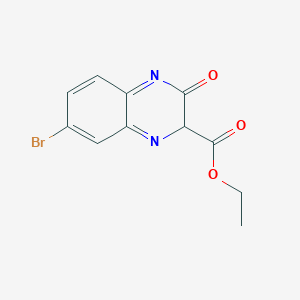
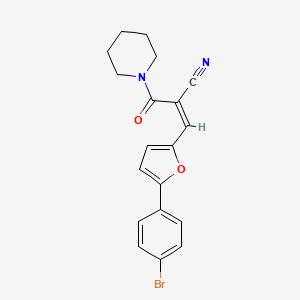


![N,7-dimethyl-3,4,4a,5,6,7,8,8a-octahydro-1H-pyrido[2,3-d]pyrimidin-2-imine](/img/structure/B12345927.png)
![N-(3-chloro-2-methylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345930.png)
![N-(3-fluoro-4-methylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345940.png)
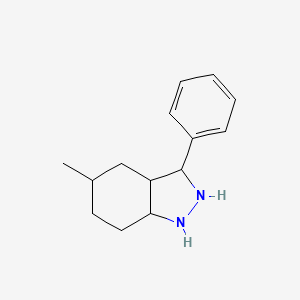
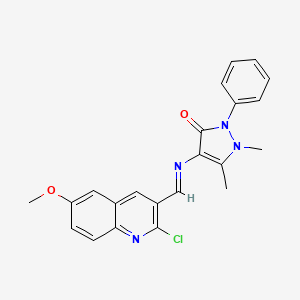
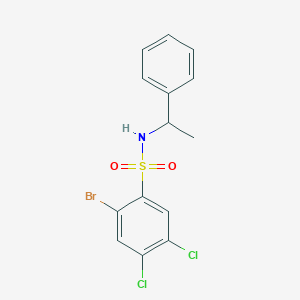
![3-(1,3-Benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12345968.png)
![5-(1-{[(2-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-propylpentanamide](/img/structure/B12345981.png)
